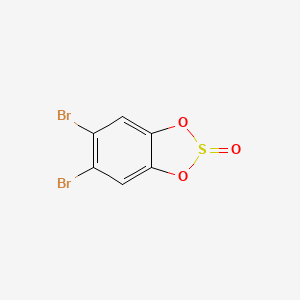
5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of benzodioxathiol compounds, which are characterized by a benzene ring fused with a dioxathiol ring. The presence of bromine atoms at positions 5 and 6 adds to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1,3-benzodioxole using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding sulfone.
Applications De Recherche Scientifique
5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt biological pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Dibromo-1,3-benzodioxole
- 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole
- 1,2-Dibromo-3,4,5,6-tetramethylbenzene
Uniqueness
5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one is unique due to its specific substitution pattern and the presence of the dioxathiol ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
91752-40-8 |
|---|---|
Formule moléculaire |
C6H2Br2O3S |
Poids moléculaire |
313.95 g/mol |
Nom IUPAC |
5,6-dibromo-1,3,2λ4-benzodioxathiole 2-oxide |
InChI |
InChI=1S/C6H2Br2O3S/c7-3-1-5-6(2-4(3)8)11-12(9)10-5/h1-2H |
Clé InChI |
BTMIWADLRHYJKN-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)Br)OS(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




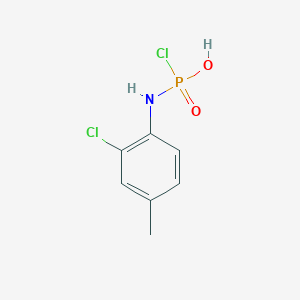
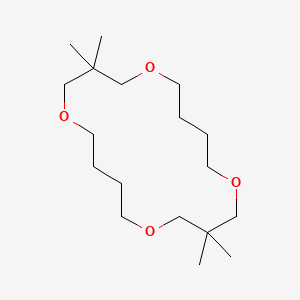

![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
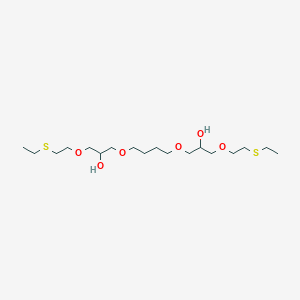
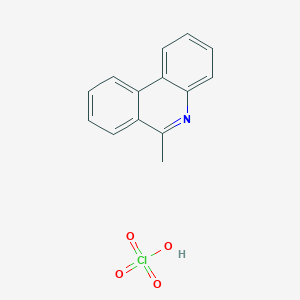
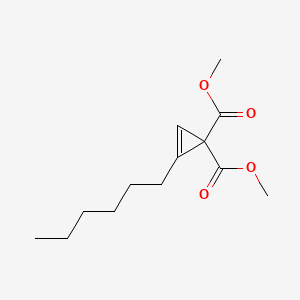
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
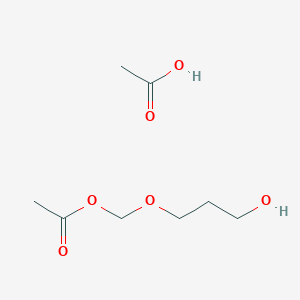
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
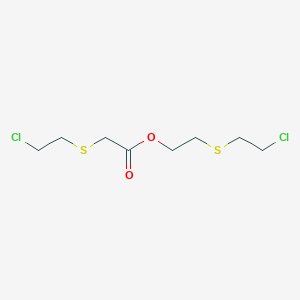
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
